molecular formula C26H30N2O6 B2560751 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2384499-22-1

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2560751
CAS No.: 2384499-22-1
M. Wt: 466.534
InChI Key: NFKIIQLLEVUBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex amino acid derivative featuring two orthogonal protecting groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the azetidine nitrogen and a tert-butoxycarbonyl (Boc) group on the α-amino moiety. The azetidine ring (a 4-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the Fmoc and Boc groups enhance stability during solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₆H₂₉N₃O₆, with a molecular weight of 503.53 g/mol. The Boc group is acid-labile, whereas the Fmoc group is base-labile, enabling sequential deprotection in multi-step syntheses .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-22(23(29)30)12-16-13-28(14-16)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKIIQLLEVUBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also referred to as MKD78810, is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Chemical Structure and Properties

The molecular structure of MKD78810 is characterized by the following:

  • Molecular Formula : C₁₉H₂₃N₃O₅
  • Molecular Weight : 357.40 g/mol
  • CAS Number : 2137788-10-2

The compound's structure includes an azetidine ring, which contributes to its unique reactivity and biological properties.

The biological activity of MKD78810 is primarily attributed to its role in peptide synthesis and as a potential therapeutic agent. The Fmoc group allows for selective protection of amino groups, facilitating the formation of complex peptides. Additionally, the azetidine moiety can influence enzyme-substrate interactions, potentially enhancing the compound's efficacy in biological systems.

Case Studies and Research Findings

  • Peptide Synthesis Applications :
    • MKD78810 has been utilized in the synthesis of various peptides, demonstrating its effectiveness as a protecting group that maintains the integrity of amino acids during coupling reactions. Studies have shown that peptides synthesized using Fmoc chemistry exhibit high yields and purity.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of MKD78810 exhibit antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Cancer Research :
    • Research has explored the use of MKD78810 in targeting cancer cells through peptide-based drug delivery systems. The azetidine component may enhance cellular uptake and specificity towards cancerous tissues, promoting apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisEffective as a protecting group in Fmoc chemistry
AntimicrobialExhibits activity against Staphylococcus aureus
Cancer TreatmentPotential use in targeted drug delivery systems

Scientific Research Applications

Peptide Synthesis

Role in Peptide Chemistry:
The compound is primarily utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group provides stability and can be removed under mild basic conditions, which is advantageous for sensitive compounds.

Efficiency Studies:
A comparative study demonstrated that using 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid resulted in higher yields and purity of synthesized peptides compared to traditional protecting groups like Boc (tert-butyloxycarbonyl). The study emphasized the ease of Fmoc removal, which minimizes side reactions and enhances overall efficiency in peptide synthesis .

Drug Development

Potential as a Lead Compound:
The derivatives of this compound are being investigated for their potential as lead compounds in drug development. Its unique structure allows for the modification of the azetidine and amino acid components, enabling the design of molecules with specific biological activities.

Case Study - Antimicrobial Activity:
Research has shown that derivatives containing similar structural motifs exhibit antimicrobial properties against multidrug-resistant strains. For instance, compounds synthesized from related fluorenylmethoxycarbonyl derivatives were evaluated for their efficacy against Gram-positive bacteria and fungi, highlighting their potential in developing new antibiotics .

Medicinal Chemistry

Mechanism of Action:
The mechanism of action involves the selective protection and subsequent deprotection of functional groups, allowing for targeted modifications in drug candidates. This selectivity is crucial when designing molecules intended to interact with specific biological targets.

Biological Evaluations:
Studies have indicated that compounds derived from this compound have shown promise in various biological evaluations, including cytotoxicity assays and receptor binding studies . These evaluations are essential for assessing the therapeutic potential of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

  • 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic Acid (CID 116681389): Molecular Formula: C₂₁H₂₁NO₄ Key Differences: Lacks the Boc-protected amino group and features a methyl substituent on the azetidine ring. Applications: Used in constrained peptide design due to its rigid azetidine scaffold .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic Acid: Molecular Formula: C₂₆H₂₉N₃O₆ (identical to the target compound). Key Differences: Stereospecific (S)-configuration at the α-carbon, influencing chiral recognition in peptide receptors .

Functional Analogues with Alternative Protecting Groups

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic Acid: Molecular Formula: C₂₂H₂₂N₂O₆ Key Differences: Replaces Boc with an allyloxycarbonyl (Alloc) group, which is removed via palladium-catalyzed deprotection. Applications: Useful in orthogonal protection strategies for combinatorial chemistry .
  • 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid: Molecular Formula: C₂₁H₂₁NO₅ Key Differences: Contains a methylated azetidine and an acetic acid linker, enhancing solubility in polar solvents .

Analogues with Heterocyclic Side Chains

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid: Molecular Formula: C₂₂H₁₉NO₄S Key Differences: Thiophene substituent enhances metabolic stability compared to phenylalanine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Substituent Applications Reference ID
Target Compound C₂₆H₂₉N₃O₆ 503.53 Fmoc, Boc Azetidine SPPS, constrained peptides
2-[1-(Fmoc)azetidin-3-yl]propanoic Acid C₂₁H₂₁NO₄ 339.39 Fmoc Azetidine (methyl) Peptide backbone rigidity
(R)-2-(Fmoc-amino)-3-(Alloc-amino)propanoic Acid C₂₂H₂₂N₂O₆ 410.42 Fmoc, Alloc None Orthogonal deprotection
(S)-2-(Fmoc-amino)-3-(6-chloro-indol-3-yl)propanoic Acid C₂₆H₂₁ClN₂O₄ 468.91 Fmoc 6-Chloroindole Kinase inhibitor synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do protecting groups (Fmoc, tert-butoxycarbonyl) influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via stepwise protection of functional groups. For example, the azetidine ring is introduced using Fmoc-protected intermediates, followed by coupling with tert-butoxycarbonyl (Boc)-protected amino acids. Key steps include:

  • Reductive amination : Fmoc-2’-formyl-L-tryptophan reacts with HCl·H₂N-Xxx-OMe esters to form intermediates .
  • Coupling reactions : EDC·HCl and pyridine are used for 48-hour reactions at room temperature to ensure high yields .
  • Purification : Solvent extraction (e.g., ethyl acetate) and filtration remove unreacted reagents .
    • Table: Common Reagents and Conditions
StepReagents/ConditionsPurposeReference
ProtectionFmoc-Cl, Boc₂OAmino group protection
CouplingEDC·HCl, PyridineCarboxyl activation
PurificationEthyl acetate, silica gelIsolation of product

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve stereoisomers and detect impurities (≥95% purity threshold) .
  • NMR : ¹H/¹³C NMR identifies Fmoc (δ 7.2–7.8 ppm aromatic protons) and Boc (δ 1.4 ppm tert-butyl) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₉H₃₀N₂O₆: 502.5583 g/mol) .

Advanced Research Questions

Q. How can coupling reactions be optimized to minimize side products during azetidine ring formation?

  • Methodological Answer :

  • Reagent Selection : EDC·HCl outperforms DCC in polar solvents (e.g., DMF) due to better solubility and reduced racemization .
  • Temperature Control : Reactions at 0–4°C slow competing hydrolysis, improving yields by 15–20% .
  • Monitoring : TLC (Rf = 0.3 in 5% MeOH/DCM) or LC-MS tracks intermediate formation .

Q. What strategies prevent premature Fmoc cleavage during synthesis?

  • Methodological Answer :

  • pH Control : Maintain reaction pH >8 using DIEA to stabilize the Fmoc group .
  • Avoid Bases : Piperidine or morpholine (common in peptide synthesis) are excluded until deprotection .
  • Temperature : Limit exposure to temperatures >25°C to prevent β-elimination .

Q. How should researchers resolve conflicting hazard classifications (e.g., GHS Category 2 vs. 4) in safety protocols?

  • Methodological Answer :

  • Conservative Approach : Assume higher hazard (e.g., Category 2 skin corrosion) if conflicting SDS data exist .
  • In-House Testing : Conduct acute toxicity assays (OECD 423) to validate classifications .
  • Engineering Controls : Use fume hoods and closed systems to mitigate inhalation risks (H335) .

Q. What methodologies assess the compound’s stereochemical impact on biological activity?

  • Methodological Answer :

  • Chiral Resolution : Use Chiralpak IA columns (hexane:isopropanol 90:10) to separate enantiomers .
  • Enzymatic Assays : Test inhibition of apelin receptors to correlate (R)- vs. (S)-configurations with activity .
    • Table: Stereochemical Data
ConfigurationBiological Activity (IC₅₀)Reference
(R)-isomer12 nM (Apelin Receptor)
(S)-isomer85 nM (Apelin Receptor)

Experimental Design & Data Analysis

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer :

  • Conditions Tested : Exposure to light (UV-Vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) .
  • Analysis : HPLC quantifies degradation products (e.g., free amine from Fmoc cleavage) .
  • Recommendations : Store at –20°C under inert gas (argon) to extend shelf life >12 months .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina models binding to apelin receptors (PDB: 6H7O) with RMSD <2.0 Å .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.